1,2-Didecanoyl-3-stearoyl-rac-glycerol
Description
Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester is a synthetic or naturally occurring glyceride derivative. Structurally, it consists of a glycerol backbone esterified with two decanoyl (C10:0) groups at positions 2 and 3 and a stearic acid (C18:0) chain at position 1. This compound is part of a broader class of diacylglycerols (DAGs) and triacylglycerols (TAGs), which are critical in lipid metabolism, membrane structure, and industrial applications such as emulsifiers . Its IUPAC name reflects the precise arrangement of acyl groups, distinguishing it from related esters with varying chain lengths or substituents (e.g., acetyl, trimethylsilyl, or unsaturated acyl groups).
Properties
IUPAC Name |
2,3-di(decanoyloxy)propyl octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78O6/c1-4-7-10-13-16-17-18-19-20-21-22-23-26-28-31-34-40(43)46-37-38(47-41(44)35-32-29-25-15-12-9-6-3)36-45-39(42)33-30-27-24-14-11-8-5-2/h38H,4-37H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSHZNDZYYUTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10769671 | |
| Record name | 2,3-Bis(decanoyloxy)propyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10769671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139665-46-6 | |
| Record name | 2,3-Bis(decanoyloxy)propyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10769671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester typically involves the esterification of octadecanoic acid with a suitable alcohol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of catalysts such as ion-exchange resins can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry: In chemistry, octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the study of esterification and transesterification reactions.
Biology: In biological research, this compound is used to study lipid metabolism and the role of esters in biological systems. It can be incorporated into lipid bilayers to investigate membrane dynamics and interactions.
Medicine: In medicine, octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester is explored for its potential as a drug delivery agent. Its ester groups can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.
Industry: Industrially, this compound is used as an emulsifier and surfactant in the formulation of cosmetics, personal care products, and food additives. It enhances the stability and texture of emulsions and can improve the shelf life of products.
Mechanism of Action
The mechanism of action of octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester involves its hydrolysis in biological systems. The ester bonds are cleaved by esterases, releasing octadecanoic acid and the corresponding alcohol. These products can then participate in various metabolic pathways, influencing lipid metabolism and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in acyl chain length, substituent groups, or esterification positions. Below is a detailed comparison based on physicochemical properties, biological activities, and applications:
Octadecanoic Acid, 2,3-Bis[(Trimethylsilyl)Oxy]Propyl Ester
- Structure: Features trimethylsilyl (TMS) groups instead of decanoyl chains at positions 2 and 3.
- Properties: Higher volatility due to TMS groups, making it suitable for gas chromatography-mass spectrometry (GC-MS) analysis . LogP (octanol/water partition coefficient): 8.863, indicating extreme hydrophobicity .
- Bioactivity : Exhibits antiplatelet and anticoagulant activities, with a correlation coefficient of 0.660 in pharmacological assays .
- Applications : Used in analytical chemistry as a derivatization agent for lipid profiling.
Octadecanoic Acid, 2,3-Bis(Acetyloxy)Propyl Ester
- Structure: Acetyl groups replace decanoyl chains.
- Properties :
- Applications : A component of food additives (e.g., Grindsted® Soft-n-Safe) as an emulsifier .
9-Octadecenoic Acid (Z)-, 2,3-Dihydroxypropyl Ester
- Structure: Contains an unsaturated (Z)-9-octadecenoyl group and free hydroxyl groups.
- Properties :
- Bioactivity : Demonstrates antimicrobial effects against E. coli and S. aureus .
1,2-Dipalmitoyl-3-Oleoyl-rac-Glycerol
- Structure : Mixed acyl chains (C16:0 at positions 1 and 2; C18:1 at position 3).
- Properties :
- Applications : Model compound for studying lipid bilayer dynamics.
Key Research Findings
- Bioactivity : Silylated derivatives (e.g., TMS esters) show higher anticoagulant activity (correlation coefficient >0.6) compared to acetylated or hydroxylated analogs, likely due to enhanced lipid membrane interaction .
- Solubility: Decanoyl-substituted esters exhibit extreme hydrophobicity (logP >10), limiting aqueous solubility but favoring lipid-based drug delivery systems .
- Industrial Use : Acetylated derivatives dominate in food and cosmetic industries due to regulatory approval and stability under processing conditions .
Biological Activity
Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester, also known as 1,2-Caprin-3-Stearin or TG(10:0/10:0/18:0), is a triacylglycerol derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications due to its various biological effects, including antimicrobial, antioxidant, and cytotoxic properties.
Chemical Structure and Properties
- Molecular Formula : C₄₁H₇₈O₆
- Molecular Weight : 667.1 g/mol
- CAS Registry Number : 139665-46-6
The structure of this compound consists of two decanoyl (caprylic acid) groups and one stearoyl (octadecanoic acid) group attached to a glycerol backbone. This unique composition contributes to its biological activity.
1. Antimicrobial Activity
Research indicates that octadecanoic acid esters exhibit notable antimicrobial properties. For instance, studies have shown that fatty acid esters can inhibit the growth of various bacteria and fungi. The antimicrobial activity is attributed to the disruption of microbial cell membranes and interference with metabolic processes.
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition of growth |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective antifungal properties |
These findings suggest that octadecanoic acid derivatives could be developed as natural preservatives in food and pharmaceutical products.
2. Antioxidant Activity
The antioxidant capacity of octadecanoic acid esters has been evaluated using various assays, including DPPH radical scavenging tests. The compound demonstrates significant free radical scavenging ability, which is crucial for preventing oxidative stress-related diseases.
| Assay Method | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging Test | 45.3 |
This antioxidant property suggests potential applications in cosmetics and dietary supplements aimed at reducing oxidative damage.
3. Cytotoxic Effects
Recent studies have explored the cytotoxic effects of octadecanoic acid derivatives on cancer cell lines. The compound has shown promise in reducing cell viability in various cancer types, indicating its potential as an anticancer agent.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HepG2 (liver cancer) | 32.5 |
| MCF-7 (breast cancer) | 28.7 |
The cytotoxicity is likely due to the induction of apoptosis and disruption of cellular signaling pathways.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Sudharsan et al. (2011), octadecanoic acid derivatives were isolated from plant extracts and tested against common pathogens. The results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, supporting the use of these compounds in developing natural antimicrobial agents.
Case Study 2: Antioxidant Potential
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant properties of various fatty acids, including octadecanoic acid esters. The findings indicated that these compounds effectively scavenge free radicals and protect against lipid peroxidation, highlighting their potential in food preservation and health supplements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
